molecular formula C17H21Cl2NO5S B2459991 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate CAS No. 1192667-96-1

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate

Cat. No.: B2459991
CAS No.: 1192667-96-1
M. Wt: 422.32
InChI Key: QBJBQEZZBVIBDI-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a dichlorobenzoyl sulfanyl moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 3-(3,5-dichlorobenzoyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO5S/c1-5-24-14(21)13(20-16(23)25-17(2,3)4)9-26-15(22)10-6-11(18)8-12(19)7-10/h6-8,13H,5,9H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJBQEZZBVIBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)C1=CC(=CC(=C1)Cl)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the sulfanyl group: The sulfanyl group is introduced by reacting the protected amino acid with 3,5-dichlorobenzoyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted amino or thiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H18Cl2N2O4S
  • Molecular Weight : 372.28 g/mol
  • Structure : The compound features a Boc-protected amino group, which is crucial for its reactivity and stability during synthesis.

Organic Synthesis

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it highly valuable in synthetic chemistry.

Pharmaceutical Research

The compound is investigated for its potential use in drug development. It plays a significant role in the design of enzyme inhibitors, which are crucial for targeting specific biological pathways in disease treatment. Research has shown that the Boc-protected amino group can be deprotected under acidic conditions to reveal a free amino group that interacts with enzymes or receptors.

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its unique functional groups allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating enzyme activity.

Industrial Applications

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility as an intermediate makes it suitable for various applications in materials science.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Organic Synthesis Pathways

Research focused on developing new synthetic pathways utilizing this compound as an intermediate. Various derivatives were synthesized successfully, demonstrating its utility in creating complex structures that are challenging to obtain through traditional methods.

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The dichlorobenzoyl sulfanyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
  • Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
  • Ethyl 2-[(tert-butoxycarbonyl)amino)oxazole-5-carboxylate

Uniqueness

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate is unique due to the presence of both the Boc-protected amino group and the dichlorobenzoyl sulfanyl moiety. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3,5-dichlorobenzoyl)sulfanyl]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C14H17Cl2NO4
  • Molar Mass : 334.2 g/mol
  • CAS Number : 1051934-98-5
  • Storage Conditions : Recommended storage at 2-8°C to maintain stability .

The biological activity of this compound can be attributed to its structural features, including the tert-butoxycarbonyl (Boc) group and the 3,5-dichlorobenzoyl moiety. These components are known to influence the compound's interaction with biological targets, potentially affecting enzyme inhibition and receptor binding.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of dichlorobenzoyl groups may enhance activity against various bacterial strains due to increased lipophilicity and ability to penetrate bacterial membranes.
  • Anticancer Potential : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest through modulation of specific signaling pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders.

Case Studies

Several case studies have highlighted the biological activities of related compounds, providing insights into potential applications:

  • Study on Antimicrobial Efficacy : A study involving derivatives of ethyl propanoate showed promising results against Staphylococcus aureus and Escherichia coli. The modifications in the side chains significantly affected their antimicrobial potency .
  • Cytotoxicity Testing : In vitro assays demonstrated that similar compounds triggered apoptosis in human cancer cell lines through mitochondrial pathways. This suggests that this compound could be further explored for anticancer drug development .

Data Tables

PropertyValue
Molecular FormulaC14H17Cl2NO4
Molar Mass334.2 g/mol
CAS Number1051934-98-5
Antimicrobial ActivityEffective against S. aureus and E. coli
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What are the implications of the sulfanyl group’s redox activity in biological systems?

  • The sulfanyl (thioether) group can undergo oxidation to sulfoxide or sulfone derivatives, which may alter binding affinity. Monitor oxidation states using redox buffers (e.g., glutathione) in cell-based assays .

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